Tert-butyl 2-oxo-1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate
Overview
Description
Tert-butyl 2-oxo-1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate, more commonly known as TBUOX, is an organic compound used in scientific research. Its structure consists of a spirocyclic ring system with a tert-butyl group attached to the 1-position of the ring. TBUOX is a highly versatile compound with a wide range of applications in the laboratory, including the synthesis of other compounds, as well as its use as an intermediate in organic synthesis.
Mechanism of Action
TBUOX acts as a catalyst in the reaction of a phosphonium ylide with an aldehyde or ketone. The reaction produces an alkene, which is then converted into the desired product through an intramolecular cyclization. Additionally, the tert-butyl group attached to the 1-position of the ring increases the rate of the reaction.
Biochemical and Physiological Effects
TBUOX has not been tested for its biochemical or physiological effects. Therefore, it is not known if the compound has any effect on the body or if it is toxic.
Advantages and Limitations for Lab Experiments
The main advantage of using TBUOX in laboratory experiments is its versatility. It can be used as a reagent in the synthesis of other compounds, as well as an intermediate in organic synthesis. Additionally, its tert-butyl group increases the rate of the reaction. The main limitation is that it is not known if the compound has any biochemical or physiological effects.
Future Directions
Future research on TBUOX should focus on determining its biochemical and physiological effects, as well as its potential applications in drug development. Additionally, further research should be conducted to explore the potential of using TBUOX in the synthesis of other compounds, such as heterocycles and pyridines. Finally, further research should be conducted to explore the potential of using TBUOX as an intermediate in organic synthesis, such as in the synthesis of natural products and pharmaceuticals.
Scientific Research Applications
TBUOX has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, such as heterocycles and pyridines. It can also be used as an intermediate in organic synthesis, such as the synthesis of natural products and pharmaceuticals. Additionally, it has been used in the study of enzyme inhibition and enzyme catalysis.
properties
IUPAC Name |
tert-butyl 2-oxo-1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-13(2,3)19-12(18)16-9-7-14(8-10-16)6-4-5-11(17)15-14/h4-5H,6-10H2,1-3H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUOMDZZKABJBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC=CC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501160688 | |
Record name | 1,1-Dimethylethyl 2-oxo-1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501160688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1031927-11-3 | |
Record name | 1,1-Dimethylethyl 2-oxo-1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1031927-11-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 2-oxo-1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501160688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.